molecular formula C11H19Cl B3050833 1-Undecyne, 11-chloro- CAS No. 29043-93-4

1-Undecyne, 11-chloro-

Cat. No.: B3050833
CAS No.: 29043-93-4
M. Wt: 186.72 g/mol
InChI Key: BPQCLPCMIRFKOJ-UHFFFAOYSA-N
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Description

1-Undecyne, 11-chloro- is an organic compound with the molecular formula C11H19Cl. It is a member of the alkyne family, characterized by the presence of a carbon-carbon triple bond. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Undecyne, 11-chloro- can be synthesized through several methods. One common approach involves the reaction of 1-undecyne with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions. The reaction typically occurs at elevated temperatures and may require a catalyst to enhance the reaction rate .

Industrial Production Methods

In industrial settings, the production of 1-undecyne, 11-chloro- often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to remove any impurities and obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

1-Undecyne, 11-chloro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Undecyne, 11-chloro- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Undecyne, 11-chloro- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also participate in redox reactions, influencing cellular processes and biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    11-Chloro-1-undecene: Similar in structure but contains a double bond instead of a triple bond.

    1-Undecyne: Lacks the chlorine atom but has a similar alkyne structure.

    11-Bromo-1-undecyne: Contains a bromine atom instead of chlorine.

Uniqueness

1-Undecyne, 11-chloro- is unique due to the presence of both a chlorine atom and a carbon-carbon triple bond. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various applications .

Properties

IUPAC Name

11-chloroundec-1-yne
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19Cl/c1-2-3-4-5-6-7-8-9-10-11-12/h1H,3-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPQCLPCMIRFKOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCCCCCCCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19Cl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9067431
Record name 1-Undecyne, 11-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9067431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29043-93-4
Record name 11-Chloro-1-undecyne
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29043-93-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Undecyne, 11-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029043934
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Undecyne, 11-chloro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Undecyne, 11-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9067431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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